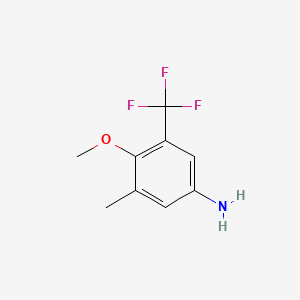

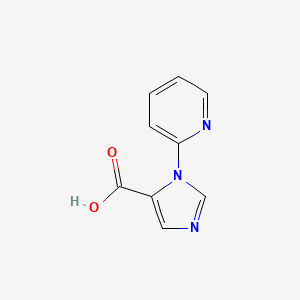

![molecular formula C14H13BN2O4S B1405399 (1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶-2-基)硼酸 CAS No. 2096334-98-2](/img/structure/B1405399.png)

(1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶-2-基)硼酸

描述

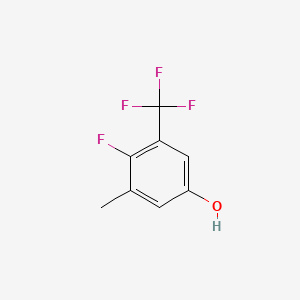

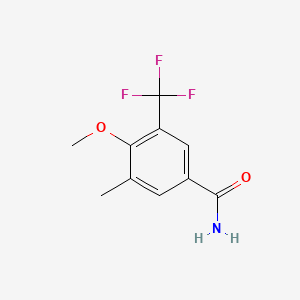

The compound “(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical with the CAS Number: 2096334-98-2 . It has a molecular weight of 316.15 . The IUPAC name for this compound is (1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid . It is a solid under normal conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

合成和结构分析:

- Smith 等人(2008 年)报告了各种硼酸的合成,包括吡啶基硼酸,它们用于铃木-宫浦交叉偶联反应以获得高度官能化的杂芳基吡啶衍生物,该类别包括(1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶-2-基)硼酸 (Smith 等,2008)。

- Hernández-Negrete 等人(2021 年)讨论了硼酸衍生物用于制药和生物应用的合成和表征,强调了它们与生物分子的潜在相互作用 (Hernández-Negrete 等,2021)。

反应性和相互作用研究:

- Böttger 等人(2012 年)使用铃木偶联方法合成了基于吡咯-吡啶的配体,展示了硼酸在创建复杂分子结构中的用途 (Böttger 等,2012)。

- Fárfan 和 Contreras(1987 年)使用碳-13 核磁共振波谱研究了吡啶配合物中硼路易斯酸的酸度,这与了解硼酸衍生物的性质有关 (Fárfan 和 Contreras,1987)。

药物中间体:

- Wang 等人(2006 年)描述了与所讨论的硼酸密切相关的关键药物中间体的合成,突出了此类化合物在药物开发中的作用 (Wang 等,2006)。

分子结构和分析:

- Sánchez-Portillo 等人(2017 年)对吡啶-亚氨基硼酸酯进行了结构分析,包括与所讨论化合物相关的那些,重点关注固态中的二级相互作用 (Sánchez-Portillo 等,2017)。

- Pfaffenrot 等人(2012 年)研究了与所讨论的硼酸类似的含有吡咯并吡啶体系的化合物的分子结构,以了解其空间构型和潜在相互作用 (Pfaffenrot 等,2012)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

作用机制

Target of Action

The primary target of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

属性

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDGUWDAEPULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。